N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride
CAS No.: 2306827-13-2
Cat. No.: VC16571722
Molecular Formula: C24H31ClN2O2
Molecular Weight: 415.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306827-13-2 |
|---|---|
| Molecular Formula | C24H31ClN2O2 |
| Molecular Weight | 415.0 g/mol |
| IUPAC Name | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H |
| Standard InChI Key | NJAVXYIZIKFCLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide hydrochloride. Its molecular structure comprises a piperidine core substituted with phenethyl and phenyl groups, linked to a tetrahydrofuran-3-carboxamide moiety, and stabilized as a hydrochloride salt . Key identifiers include:
The hydrochloride salt enhances solubility, facilitating bioavailability in biological systems.
Structural Analogies to Fentanyl
This compound belongs to the fentanyl analog family, characterized by modifications to the phenethyl-piperidine backbone. Unlike fentanyl, which features a phenylpropanamide group, the tetrahydrofuran substitution introduces a five-membered oxygen-containing ring, altering steric and electronic properties . Such structural variations are known to influence receptor binding affinity and metabolic stability among synthetic opioids .
Synthesis and Physicochemical Characteristics
Physicochemical Data
Critical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 415.0 g/mol |
| Formula | C₂₄H₃₁ClN₂O₂ |
| XLogP3-AA | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound’s lipophilicity (LogP ≈ 4.2) suggests high membrane permeability, a trait associated with rapid central nervous system penetration .
Pharmacological Profile and Mechanism of Action
Opioid Receptor Affinity
As a μ-opioid receptor agonist, this compound inhibits nociceptive signaling by hyperpolarizing neurons via G-protein-coupled inwardly rectifying potassium (GIRK) channels. Its efficacy and potency relative to fentanyl remain unquantified, but structural similarities imply comparable mechanisms .
Metabolic Pathways
Phase I metabolism likely involves cytochrome P450 (CYP3A4/5)-mediated oxidation of the piperidine and tetrahydrofuran rings, followed by glucuronidation. Metabolites may retain opioid activity, prolonging pharmacological effects and toxicity risks .
Legal Status and Regulatory Considerations
United States Control Measures
In March 2025, West Virginia designated this compound as a Schedule I substance under HB 3434, citing its structural analogy to fentanyl and potential for abuse . This classification prohibits manufacture, distribution, and possession, aligning with federal trends targeting novel synthetic opioids.
Global Regulatory Landscape
Analytical Detection Methods
Chromatographic Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying this compound in biological matrices. Key spectral features include:
-
Parent ion: m/z 415.2 [M+H]⁺
-
Product ions: m/z 105.1 (phenethyl fragment), m/z 188.1 (piperidinyl-tetrahydrofuran fragment) .
Immunoassay Challenges
Standard opioid immunoassays may fail to detect this analog due to low cross-reactivity with antibodies targeting morphine or fentanyl. Specialized panels using broad-spectrum antibodies are recommended for preliminary screening .
Public Health Implications
Overdose Risks
Like other fentanyl analogs, this compound poses a high overdose risk due to steep dose-response curves. Symptoms include respiratory depression, miosis, and coma. Naloxone (0.4–2 mg IV) remains the antidote of choice, though multiple doses may be required .
Illicit Market Prevalence
Seizures reported in 2024–2025 suggest increasing clandestine production. Trafficking patterns mirror those of furanylfentanyl, with online vendors and darknet markets serving as primary distribution channels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume